molecular formula C24H32N6O2 B2495333 N-(4-(diethylamino)-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide CAS No. 1171381-31-9

N-(4-(diethylamino)-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide

Cat. No. B2495333
M. Wt: 436.56
InChI Key: VRGPYVWJTYIATR-UHFFFAOYSA-N
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Description

This compound is of significant interest in chemical research due to its structural complexity and potential biological activities. Its synthesis and analysis involve advanced techniques in organic chemistry, highlighting its relevance in developing new materials or drugs.

Synthesis Analysis

The synthesis of related compounds involves intricate steps, including cyclization reactions, N-allylation, and N-propargyl alkylation, leading to various derivatives with potential biological activities. For example, Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the versatility of pyrazole derivatives in chemical synthesis (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, revealing details about their spatial arrangement and confirming their chemical identities. Kulai et al. (2016) described the structural characterization of a related coumarin-based compound, illustrating the importance of structural analysis in understanding compound properties (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactions, including cycloadditions and rearrangements, leading to diverse derivatives with unique properties. Ledenyova et al. (2018) explored the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea, highlighting the complex chemical behavior of these compounds (Ledenyova et al., 2018).

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

Research highlights the synthesis and biological evaluation of novel derivatives related to the specified compound, showcasing their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) outlines the creation of pyrazolopyrimidines derivatives demonstrating cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibitory activities, suggesting a structural foundation for developing new therapeutics (Rahmouni et al., 2016).

Antipsychotic Potential

Further investigations into derivatives of this chemical structure reveal their potential as antipsychotic agents. Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking a significant departure from traditional antipsychotic medications (Wise et al., 1987).

Chemical Synthesis and Reactivity

The compound's role in facilitating the synthesis of heterocyclic compounds is also noteworthy. Bulychev et al. (1984) explored the condensation reactions of related aminopyrazoles, resulting in the formation of novel pyrazolo[3,4-d]pyrimidines, indicating a versatile pathway for synthesizing complex heterocyclic systems with potential pharmacological applications (Bulychev et al., 1984).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics has been investigated for their insecticidal and antibacterial potential, as demonstrated by Deohate and Palaspagar (2020). This study underscores the importance of structural modification in enhancing biological activity, offering insights into the development of novel agrochemicals (Deohate & Palaspagar, 2020).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions that it could undergo.


Please consult with a professional chemist or a reliable source for accurate information.


properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-7-29(8-2)19-9-11-21(15(3)13-19)26-22(31)12-10-20-17(5)28-30(18(20)6)24-25-16(4)14-23(32)27-24/h9,11,13-14H,7-8,10,12H2,1-6H3,(H,26,31)(H,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGPYVWJTYIATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135885941

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